molecular formula C21H34O4 B593221 5-trans U-44069 CAS No. 330796-57-1

5-trans U-44069

Cat. No. B593221
CAS RN: 330796-57-1
M. Wt: 350.5
InChI Key: DJKDIKIDYDXHDD-YTQMDITASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-trans U-44069 is the trans isomer of the thromboxane receptor agonist U-44069 . It inhibits microsomal prostaglandin E2 synthase (mPGES) when used at a concentration of 10 µM . It’s important to note that this product is not for human or veterinary use .


Molecular Structure Analysis

The molecular formula of 5-trans U-44069 is C21H34O4 . The formal name is 9,11-dideoxy-9α,11α-epoxymethano-prosta-5E,13E-dien-1-oic acid . The InChi Code is InChI=1S/C21H34O4/c1-2-3-6-9-17 (22)12-13-18-16-14-20 (25-15-16)19 (18)10-7-4-5-8-11-21 (23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3, (H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of 5-trans U-44069 is 350.5 . It is soluble in DMF, DMSO, and ethanol . The product is stored at -20°C and shipped at room temperature .

Scientific Research Applications

Prostaglandin E2 Synthase Inhibition

“5-trans U-44069” is the trans isomer of the thromboxane receptor agonist U-44069 . It has been found to inhibit microsomal prostaglandin E2 synthase (mPGES) when used at a concentration of 10 µM . This makes it a potential tool for studying the role of mPGES in various biological processes and diseases, such as inflammation and cancer.

Thromboxane Receptor Agonist

The compound is an isomer of U-44069, which is a known thromboxane receptor agonist . This suggests that “5-trans U-44069” may also interact with thromboxane receptors, potentially influencing platelet aggregation and blood clotting. However, more research is needed to confirm this application.

Lipid Biochemistry

Given its structural similarity to U-44069, “5-trans U-44069” may also be relevant in the field of lipid biochemistry . It could be used to study the roles of various lipids in cellular processes, including signal transduction, energy storage, and membrane structure.

Inflammatory Lipid Mediators

“5-trans U-44069” may have implications in the study of inflammatory lipid mediators . These are lipids that play a role in the body’s inflammatory response, and understanding their function could lead to new treatments for inflammatory diseases.

Cyclooxygenase Pathway

The compound could potentially be used in research related to the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which are lipid compounds with diverse roles in inflammation, pain, and other physiological processes.

Immunology & Inflammation

Given its potential role in inhibiting mPGES and its relation to the cyclooxygenase pathway, “5-trans U-44069” could be used in research related to immunology and inflammation . It could help scientists understand how these pathways contribute to immune responses and inflammatory diseases.

Safety And Hazards

This product is not for human or veterinary use . For more detailed safety and hazard information, please refer to the Safety Data Sheet provided by the manufacturer.

properties

IUPAC Name

(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKDIKIDYDXHDD-YTQMDITASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1CO2)C/C=C/CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-trans U-44069

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